molecular formula C13H15N3OS2 B2596122 (4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-3-yl)methanone CAS No. 1396801-56-1

(4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-3-yl)methanone

Cat. No.: B2596122
CAS No.: 1396801-56-1
M. Wt: 293.4
InChI Key: MLZAUSOLUFGLJO-UHFFFAOYSA-N
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Description

(4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-3-yl)methanone is a synthetic organic compound with the molecular formula C13H15N3OS2 and a molecular weight of 293.4 g/mol . Its structure features a piperidine ring core, a key scaffold in medicinal chemistry, which is functionalized with both a 5-methyl-1,3,4-thiadiazole and a thiophene-3-carbonyl group. The 1,3,4-thiadiazole moiety is a well-known bioisostere of pyrimidine bases and is frequently explored in drug discovery for its ability to interact with biological targets . Compounds containing the 1,3,4-thiadiazole ring have demonstrated a wide range of biological activities in scientific research, with significant interest in their cytotoxic properties against various cancer cell lines . Furthermore, molecular hybrids incorporating both thiophene and thiadiazole rings are actively investigated as potential antitumor agents, as these heterocycles are privileged structures in the development of novel therapeutic compounds . Researchers value this compound as a sophisticated chemical building block for constructing more complex molecules or as a reference standard in biological screening assays. Its defined structure offers a valuable template for structure-activity relationship (SAR) studies in medicinal chemistry programs. This product is provided for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS2/c1-9-14-15-12(19-9)10-2-5-16(6-3-10)13(17)11-4-7-18-8-11/h4,7-8,10H,2-3,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLZAUSOLUFGLJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2CCN(CC2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-3-yl)methanone incorporates a 1,3,4-thiadiazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, anti-inflammatory, and other pharmacological properties.

The compound features a piperidine ring linked to a thiophenyl group and a 1,3,4-thiadiazole scaffold. The thiadiazole ring is pivotal due to its ability to interact with various biological targets, including enzymes and receptors involved in cancer progression and inflammation.

Key Features:

  • Thiadiazole Moiety : Known for its broad spectrum of biological activities including anticancer and antimicrobial effects.
  • Piperidine Ring : Enhances lipophilicity and bioavailability.
  • Thiophenyl Group : Contributes to the compound's interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds bearing the 1,3,4-thiadiazole structure. For instance:

  • In vitro Cytotoxicity : The compound has shown significant cytotoxic effects against various cancer cell lines. For example, derivatives with similar structures have demonstrated IC50 values as low as 2.32 µg/mL against MCF-7 breast cancer cells .
  • Mechanism : The anticancer activity is attributed to inhibition of key kinases involved in tumorigenesis. For instance, certain thiadiazole derivatives have been shown to inhibit Abl protein kinase with an IC50 value of 7.4 µM .

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives are well-documented:

  • Broad Spectrum : Compounds containing the thiadiazole ring exhibit activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. For example, certain derivatives have shown MIC values lower than standard antibiotics like itraconazole .
CompoundMIC (µg/mL)Activity Type
Thiadiazole Derivative A32.6Antibacterial
Thiadiazole Derivative B47.5Antifungal

Anti-inflammatory Activity

Compounds with the thiadiazole scaffold have also been investigated for their anti-inflammatory properties:

  • Inhibition of COX Enzymes : Studies indicate that some derivatives exhibit significant inhibitory activity against COX enzymes, which play a crucial role in inflammatory processes .

Case Studies

Several case studies have focused on the synthesis and biological evaluation of 1,3,4-thiadiazole derivatives:

  • Synthesis and Evaluation : A study synthesized a series of 5-(4-substituted phenyl)-1,3,4-thiadiazoles and evaluated their cytotoxicity against HepG2 liver cancer cells. The most potent derivative showed an IC50 value of 3.21 µg/mL .
  • Antiviral Activity : Some thiadiazole derivatives demonstrated antiviral activity against Tobacco Mosaic Virus (TMV), showcasing their potential in agricultural applications as well .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing thiadiazole structures often exhibit significant antimicrobial activities. Specifically, (4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-3-yl)methanone has shown effectiveness against various pathogenic bacteria and fungi.

Case Studies:

  • A study demonstrated that derivatives of thiadiazole compounds were effective against Candida species , highlighting the role of the thiadiazole moiety in mediating these effects .
  • Another investigation into related thiadiazole derivatives revealed their potential in treating Leishmaniasis , suggesting that structural modifications could enhance their efficacy .

Anticancer Activity

The integration of thiadiazole with piperidine has been explored for developing anticancer agents. The unique properties of this compound allow it to interact with various biological pathways involved in tumor growth.

Case Studies:

  • A series of studies have shown that similar thiadiazole-based compounds exhibit cytotoxic activity against cancer cell lines such as MCF-7 and HepG2 . The modifications in the piperidine ring structure have been linked to enhanced antitumor activity .
  • In one study, the incorporation of electron-withdrawing groups on the thiadiazole scaffold significantly boosted the cytotoxicity of these derivatives .

Synthesis and Structural Modifications

The synthesis of this compound involves multi-step organic reactions where careful optimization of conditions (temperature, solvents) is crucial for achieving high yields and purity.

Synthesis Pathway:

  • Formation of the thiadiazole ring.
  • Coupling with piperidine derivatives.
  • Final modification to include the thiophen moiety.

These synthetic routes allow for further exploration into structural variations that can enhance biological activity .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Ring

The 1,3,4-thiadiazole core is reactive toward nucleophiles due to electron-deficient sulfur and nitrogen atoms. Key reactions include:

Reaction Type Reagents/Conditions Products Notes
Thiol Displacement Thiophenol, K₂CO₃, DMF, 80°C2-Arylthio derivativesEnhanced antimicrobial activity observed
Aminolysis Aliphatic amines, EtOH, reflux2-Amino-1,3,4-thiadiazole analogsYield: 60–75% (varies with amine bulk)

These substitutions typically occur at the C-2 position of the thiadiazole ring, driven by the leaving-group propensity of the methyl-thiadiazole system.

Piperidine Functionalization

The piperidine nitrogen participates in alkylation and acylation reactions, enabling structural diversification:

Reaction Type Reagents/Conditions Products Application
N-Alkylation Benzyl chloride, NaH, THF, 0°C → RTN-Benzyl-piperidine derivativesImproved CNS permeability in analogs
Acylation Acetyl chloride, pyridine, CH₂Cl₂N-Acetylated derivativesStabilizes piperidine conformation

Reaction efficiency depends on steric hindrance around the piperidine nitrogen, with yields ranging from 50–85%.

Thiophene Ring Modifications

The thiophene moiety undergoes electrophilic substitutions, though its reactivity is moderated by the electron-withdrawing methanone group:

Reaction Type Reagents/Conditions Products Regioselectivity
Nitration HNO₃/H₂SO₄, 0°C2-Nitro-thiophene derivativeDominant at C-2 due to methanone deactivation
Sulfonation ClSO₃H, CH₂Cl₂, −10°CThiophene-3-sulfonic acid derivativeLimited by steric effects

Cyclization and Ring-Opening Reactions

Under acidic or basic conditions, the compound can undergo cyclization:

Reaction Type Conditions Products Mechanistic Insight
Acid-Catalyzed Cyclization HCl (g), dioxane, 100°CFused thiadiazole-thiophene macrocycleForms a 7-membered ring via imine intermediate
Base-Induced Ring Opening NaOH (aq), ethanol, refluxThiadiazole-2-thiol and piperidine fragmentsIrreversible cleavage of C–S bond

Oxidative Transformations

Oxidation of the thiadiazole or thiophene rings alters electronic properties:

Reaction Type Reagents/Conditions Products Outcome
Thiadiazole Oxidation H₂O₂, AcOH, 60°CThiadiazole N-oxideIncreases polarity; modulates bioactivity
Thiophene Epoxidation mCPBA, CH₂Cl₂, 25°CThiophene epoxide derivativeRare due to electron deficiency; low yield (<20%)

Cross-Coupling Reactions

The thiophene ring supports Pd-catalyzed couplings, enabling π-system extensions:

Reaction Type Catalyst/Reagents Products Efficiency
Suzuki Coupling Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DMFBiaryl-thiophene derivativesYield: 40–65% (steric hindrance limits efficacy)
Sonogashira Coupling PdCl₂, CuI, PPh₃, Et₃NAlkynyl-thiophene analogsRequires protection of thiadiazole NH

Key Research Findings:

  • Structure-Reactivity Relationship : The electron-withdrawing methanone group reduces thiophene’s aromaticity, favoring nucleophilic attacks on the thiadiazole over electrophilic substitutions .

  • Biological Implications : N-Alkylated derivatives show enhanced antimicrobial potency (MIC: 2–8 µg/mL against S. aureus) compared to the parent compound .

  • Thermal Stability : Decomposition occurs above 250°C, with the thiadiazole ring fragmenting first (TGA data).

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

Bis(4-(5-(N-substituted)-1,3,4-thiadiazol-2-yl)phenyl)methanones (C1–C4)

These compounds (C1–C4) share the 1,3,4-thiadiazole and methanone backbone but differ in symmetry and substitution:

  • Symmetry: C1–C4 are bis-phenylmethanones, making them symmetrical, whereas the target compound is asymmetrical with a single piperidine-thiadiazole-thiophene arrangement.
  • Substituents: C1–C4 feature cyclohexyl, phenyl, ethyl, and phenethyl amino groups at the thiadiazole N-position, while the target compound has a methyl group at the thiadiazole C5 and a thiophen-3-yl group .
  • Bioactivity : C1–C4 exhibit antibiofilm (IC₅₀: 8–32 µg/mL) and antimicrobial activity (MIC: 16–64 µg/mL against S. aureus and E. coli), with C4 showing the strongest efflux pump inhibition. The target compound’s bioactivity remains unstudied but may differ due to its thiophene and piperidine groups .
Thiophene-Containing Analogues
  • 1-[5-(4-Hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(piperidin-1-yl)ethanone (): This compound shares a piperidine and thiophene moiety but replaces the thiadiazole with a pyrazoline ring. The thiophen-2-yl substitution (vs.

Functional Group Variations

1,3,4-Oxadiazole vs. 1,3,4-Thiadiazole

The 5-(pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione () replaces sulfur with oxygen in the heterocycle. Oxadiazoles generally exhibit lower metabolic stability but higher polarity compared to thiadiazoles, which may influence solubility and bioavailability .

Triazole-Thiadiazole Hybrids

Compounds like 2-((4-phenyl-5-((5-phenylamino-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)ethanoic acid () combine triazole and thiadiazole rings. These hybrids demonstrate enhanced hydrogen-bonding capacity and metal-chelating properties, unlike the target compound’s simpler architecture .

Comparative Data Table

Property/Compound Target Compound C1–C4 Thiophen-2-yl Analog Triazole-Thiadiazole Hybrid
Core Structure Thiadiazole + piperidine + thiophene Bis-thiadiazole + phenyl Pyrazoline + thiophene Triazole + thiadiazole
Key Substituents 5-Methyl, thiophen-3-yl N-cyclohexyl, N-phenyl, etc. Thiophen-2-yl, 4-hydroxyphenyl Phenylamino, thioether
Bioactivity Unknown Antimicrobial, antibiofilm Unreported Predicted enzyme inhibition
ADMET Predictions Not available Low hepatotoxicity, moderate solubility Not available High GI absorption, CYP inhibition

Q & A

Q. How do structural modifications (e.g., methyl vs. ethyl groups) alter pharmacokinetic properties?

  • Methodological Answer : Synthesize analogs and compare logP (shake-flask method), plasma protein binding (ultrafiltration), and metabolic stability (microsomal assays). Use QSAR models to correlate substituent effects with bioavailability .

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